Cas no 1806751-01-8 (Ethyl 3-(fluoromethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylate)

Ethyl 3-(fluoromethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(fluoromethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylate
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- インチ: 1S/C11H11F4NO4/c1-3-19-10(17)8-6(4-12)9(18-2)7(5-16-8)20-11(13,14)15/h5H,3-4H2,1-2H3
- InChIKey: RBTKYTVENQSEGM-UHFFFAOYSA-N
- ほほえんだ: FCC1C(C(=O)OCC)=NC=C(C=1OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 326
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 57.6
Ethyl 3-(fluoromethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029083727-1g |
Ethyl 3-(fluoromethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylate |
1806751-01-8 | 97% | 1g |
$1,549.60 | 2022-03-31 |
Ethyl 3-(fluoromethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylate 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
Ethyl 3-(fluoromethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylateに関する追加情報
Ethyl 3-(Fluoromethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806751-01-8)
Ethyl 3-(fluoromethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806751-01-8) is a novel and highly functionalized pyridine derivative that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique combination of fluorinated and methoxy substituents, which contribute to its potential therapeutic applications and chemical reactivity.
The pyridine core of this compound is a well-known heterocyclic aromatic structure that is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science. The presence of the fluoromethyl group at the 3-position and the methoxy group at the 4-position imparts significant electronic and steric effects, enhancing the compound's biological activity and metabolic stability. Additionally, the trifluoromethoxy group at the 5-position further modulates the compound's properties, making it a versatile building block for drug discovery.
Recent studies have highlighted the importance of fluorinated compounds in drug development due to their ability to improve pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability. The fluoromethyl and trifluoromethoxy groups in Ethyl 3-(fluoromethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylate are particularly noteworthy for their impact on these properties. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that fluorinated pyridines exhibit enhanced binding affinity to target receptors, which can lead to improved therapeutic outcomes.
In terms of synthetic methodology, Ethyl 3-(fluoromethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylate can be synthesized through a multi-step process involving the selective introduction of fluorinated and methoxy groups onto a pyridine scaffold. One common approach involves the use of transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the desired functional groups. These methods have been optimized to achieve high yields and selectivity, making them suitable for large-scale production in both academic and industrial settings.
The biological activity of Ethyl 3-(fluoromethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylate has been evaluated in various preclinical models. Preliminary studies have shown that this compound exhibits potent inhibitory activity against specific enzymes involved in disease pathways. For example, it has been reported to inhibit the activity of certain kinases, which are key targets in cancer therapy. Additionally, its ability to modulate ion channels and receptors has been explored in neurological disorders, suggesting potential applications in treating conditions such as epilepsy and neuropathic pain.
From a pharmacological perspective, Ethyl 3-(fluoromethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylate demonstrates favorable pharmacokinetic properties. Its high lipophilicity allows for efficient cellular uptake and distribution, while its metabolic stability ensures prolonged therapeutic effects. These characteristics make it an attractive candidate for further development as a lead compound in drug discovery programs.
In conclusion, Ethyl 3-(fluoromethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylate (CAS No. 1806751-01-8) represents a promising molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for exploring new therapeutic avenues and developing innovative drugs. As research continues to advance, this compound is likely to play an increasingly important role in the discovery and development of novel therapeutics.
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